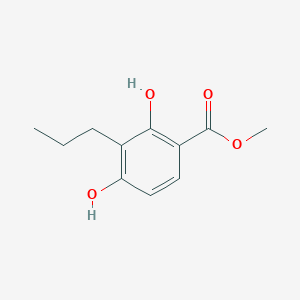

Methyl 2,4-dihydroxy-3-propylbenzoate

Description

Properties

CAS No. |

79557-60-1 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 2,4-dihydroxy-3-propylbenzoate |

InChI |

InChI=1S/C11H14O4/c1-3-4-7-9(12)6-5-8(10(7)13)11(14)15-2/h5-6,12-13H,3-4H2,1-2H3 |

InChI Key |

WKUGLLRTMGGSPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)OC)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Methyl 2,4-dihydroxy-3-propylbenzoate has been investigated for its potential therapeutic properties.

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. A study demonstrated that certain derivatives can scavenge free radicals effectively, suggesting potential use in formulations aimed at preventing oxidative damage .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory medications .

Agricultural Applications

This compound is also utilized in agriculture, particularly as a plant growth regulator.

- Growth Promotion : Field studies have reported that this compound can enhance plant growth and yield in various crops. It acts by modulating hormonal pathways involved in growth regulation .

- Pesticidal Properties : Preliminary research suggests that this compound may possess pesticidal properties, potentially offering an environmentally friendly alternative to synthetic pesticides. Its efficacy against specific pests has been documented, warranting further exploration into its use as a biopesticide .

Chemical Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate.

- Synthesis of Complex Molecules : This compound is used in the synthesis of more complex organic molecules, including phytocannabinoids. For instance, it has been employed in the production of various cannabinoids through specific chemical reactions involving decarboxylation and other transformations .

Data Table: Summary of Applications

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound and its derivatives. The results indicated that these compounds could significantly reduce oxidative stress markers in cellular models, suggesting their potential role in developing dietary supplements or pharmaceutical antioxidants.

Case Study 2: Agricultural Application

In an agricultural field trial conducted over two growing seasons, the application of this compound resulted in a statistically significant increase in crop yield compared to untreated controls. The study highlighted its role as a natural growth enhancer and suggested further investigation into its mechanisms of action.

Comparison with Similar Compounds

Positional Isomers: Hydroxyl Group Variations

Methyl 2,4-dihydroxybenzoate (CAS RN 2150-47-2) and Methyl 3,5-dihydroxybenzoate (CAS RN 2150-44-9) are positional isomers differing in hydroxyl group placement. Key differences include:

| Property | Methyl 2,4-dihydroxybenzoate | Methyl 3,5-dihydroxybenzoate |

|---|---|---|

| Melting Point (°C) | 116–118 | 164–166 |

| Hydroxyl Positions | 2,4 | 3,5 |

| Hydrogen Bonding | Ortho-hydroxyl proximity | Meta-hydroxyl separation |

| Commercial Price (25g) | ¥12,200 | Not listed |

The higher melting point of Methyl 3,5-dihydroxybenzoate reflects stronger intermolecular hydrogen bonding due to symmetrical hydroxyl positioning, whereas the ortho-hydroxyl groups in Methyl 2,4-dihydroxybenzoate may introduce steric hindrance, reducing lattice stability .

Alkyl Chain Substitution: Propyl vs. Isopropyl

Methyl 2,4-dihydroxy-5-isopropylbenzoate (CAS RN 943519-37-7, Similarity: 0.89) shares a structural framework with the target compound but differs in alkyl chain substitution (isopropyl at position 5 vs. propyl at position 3). Key distinctions:

- Steric Effects : The isopropyl group introduces greater steric bulk, which may hinder interactions with enzymatic or receptor sites compared to the propyl chain.

- Synthetic Accessibility : Linear alkyl chains like propyl are typically easier to introduce via Friedel-Crafts alkylation or other electrophilic substitution reactions .

Functional Group Variations: Acetyl and Methoxy Derivatives

Methyl 3-acetyl-4-hydroxybenzoate (CAS RN 57009-12-8, Similarity: 0.94) and Methyl 2-methoxy-4-methylbenzoate (CAS RN 81245-24-1, Similarity: 0.90) highlight the impact of functional group modifications:

| Compound | Key Substituent | Effect on Properties |

|---|---|---|

| Methyl 3-acetyl-4-hydroxybenzoate | Acetyl at position 3 | Increased electron-withdrawing effects; reduced solubility in polar solvents |

| Methyl 2-methoxy-4-methylbenzoate | Methoxy at position 2 | Enhanced stability against oxidation; lower reactivity due to electron-donating methoxy group |

The hydroxyl and propyl groups in the target compound contrast with these derivatives, favoring hydrogen bonding (via hydroxyls) and hydrophobic interactions (via propyl) over electronic effects .

Preparation Methods

Multi-Step Synthesis via Malonate Alkylation

A more complex route involves dimethyl malonate as a carbonyl source. In this approach, (E)-hept-3-en-2-one undergoes conjugate addition with dimethyl malonate in methanol, facilitated by sodium methoxide. The intermediate undergoes bromination in dimethylformamide (DMF) to introduce the propyl group, followed by cyclization and esterification.

Reaction Steps:

-

Alkylation:

. -

Bromination:

. -

Esterification: Acidic workup and recrystallization yield the final ester.

Advantages:

-

Enables precise control over propyl group positioning.

-

High purity due to recrystallization.

Challenges:

-

Bromine handling requires stringent safety measures.

-

Multi-step process reduces overall yield.

Catalytic Hydrogenation and Demethylation Strategies

Palladium-Catalyzed Hydrogenolysis

A patent by WO2017199227A1 outlines a method starting with 3-hydroxy-4-methoxy benzoic acid methyl ester. Formaldehyde and dimethylamine undergo a Mannich reaction to form a dimethylaminomethyl intermediate, which is hydrogenated over palladium on charcoal (Pd/C) under high-pressure hydrogen. Subsequent demethylation with hydrobromic acid yields the dihydroxy structure.

Experimental Highlights:

Yield Data:

-

Mannich step: 70%.

-

Hydrogenation: 86.6%.

This method achieves high regioselectivity, critical for pharmaceutical applications.

Oxidative Demethylation Alternatives

Oxidative methods using reagents like boron tribromide (BBr₃) or iodotrimethylsilane (TMSI) offer an alternative to catalytic hydrogenation. For example, BBr₃ in DCM at −78°C selectively cleaves methoxy groups without affecting ester functionalities.

Comparison:

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Pd/C Hydrogenation | 85°C, H₂ pressure | 86.6% | High |

| BBr₃ Demethylation | −78°C, anhydrous DCM | 78–82% | Moderate |

Catalytic hydrogenation is preferred for scalability, while oxidative methods suit lab-scale synthesis.

Solvent and Catalyst Optimization

Solvent Impact on Reaction Efficiency

Methanol and DMF are predominant solvents. Methanol facilitates esterification via its nucleophilicity, while DMF’s high polarity aids in dissolving intermediates during bromination. Ethyl acetate and DCM are used for extractions due to their immiscibility with aqueous layers.

Solvent Selection Guide:

-

Esterification: Methanol > ethanol (lower volatility).

-

Bromination: DMF > THF (superior solubility).

Catalyst Performance

Sulfuric acid remains the standard esterification catalyst, but para-toluenesulfonic acid (PTSA) offers milder conditions. Palladium catalysts (5–10% Pd/C) achieve >85% hydrogenation efficiency but require careful handling to prevent deactivation.

Industrial-Scale Purification Techniques

Q & A

Q. What are the optimal synthetic routes for Methyl 2,4-dihydroxy-3-propylbenzoate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves esterification of 2,4-dihydroxy-3-propylbenzoic acid with methanol under acidic catalysis. Key parameters include temperature control (e.g., 60–80°C to avoid side reactions like demethylation) and stoichiometric ratios of reactants. Purity can be enhanced via recrystallization using ethanol/water mixtures or column chromatography with silica gel (hexane:ethyl acetate gradients). Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) and confirm purity via HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H and ¹³C), IR, and mass spectrometry for unambiguous confirmation.

- ¹H NMR : Expect aromatic protons at δ 6.3–7.1 ppm (split due to hydroxyl and propyl groups), a methoxy singlet at δ 3.8–3.9 ppm, and propyl chain signals (δ 0.9–1.6 ppm).

- IR : Stretching vibrations for hydroxyl (~3200 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

Cross-validate with reference data from structurally analogous compounds (e.g., 4-hydroxybenzaldehyde derivatives) .

Advanced Research Questions

Q. What strategies mitigate discrepancies in reported bioactivity data for this compound across pharmacological studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). Standardize protocols:

- Use validated cell lines (e.g., RAW 264.7 for anti-inflammatory assays) with controlled passage numbers.

- Employ dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid solvent toxicity.

- Include positive controls (e.g., dexamethasone for inflammation studies) and replicate experiments ≥3 times.

Cross-reference methodologies from studies on similar phenolic esters (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde anti-inflammatory assays) .

Q. How can advanced chromatographic techniques resolve co-eluting impurities in this compound samples?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with a BEH C18 column (1.7 µm particle size) and gradient elution (0.1% formic acid in water:acetonitrile). Adjust column temperature (35–45°C) and flow rate (0.3–0.5 mL/min) to enhance resolution. For trace impurities, hyphenate with high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., incomplete esterification intermediates) .

Q. What computational approaches predict the solubility and stability of this compound in different solvents?

- Methodological Answer : Apply density functional theory (DFT) to calculate Hansen solubility parameters (δd, δp, δh) and predict solvent compatibility. Validate experimentally via shake-flask method in solvents like ethanol, DMSO, and phosphate-buffered saline (PBS). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.